molecular formula C22H23FN4O3 B2851611 2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-55-2

2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2851611
CAS No.: 758701-55-2
M. Wt: 410.449
InChI Key: VZQCPZQQDRXIPS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core. Key structural features include:

  • Position 4: 3-Fluorophenyl group (meta-substituted aryl, electron-withdrawing).
  • Position 6: 2-Morpholinoethyl substituent (enhances solubility via morpholine’s polar tertiary amine).
  • Position 7: Methyl group (steric and electronic modulation).
  • Position 3: Carbonitrile (electron-withdrawing, influences π-stacking interactions).

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-11-18-20(22(28)27(14)6-5-26-7-9-29-10-8-26)19(17(13-24)21(25)30-18)15-3-2-4-16(23)12-15/h2-4,11-12,19H,5-10,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQCPZQQDRXIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule characterized by a unique pyrano-pyridine structure. This structure, along with its functional groups such as an amino group and a fluorinated phenyl moiety, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN4O3C_{22}H_{23}FN_{4}O_{3}, and its structure includes several notable features:

  • Pyrano-pyridine core : This core is linked to various functional groups that may enhance its reactivity and biological interactions.
  • Functional Groups : The presence of an amino group (NH₂), a carbonitrile group (C≡N), and a fluorine atom (F) are significant for its potential biological activity.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of the compound , it is useful to compare it with structurally related compounds. The following table summarizes relevant analogs:

Compound NameStructural FeaturesBiological Activity
2-amino-4-(4-fluorophenyl)-7-methylpyrano[3,2-c]pyridineSimilar pyrano-pyridine core; different phenyl substitutionAnticancer activity
5-amino-7-methylchromeno[4,3-b]pyridineChromene instead of pyran; amino substitutionAntimicrobial properties
4-aminoquinoline derivativesQuinolines instead of pyridines; varied substituentsAntimalarial activity

The mechanisms through which similar compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many pyrano-pyridine derivatives act as enzyme inhibitors, potentially targeting kinases or other enzymes involved in cancer progression.
  • Receptor Modulation : The presence of specific functional groups may allow these compounds to interact with neurotransmitter receptors or other signaling pathways.

Case Studies

Although specific case studies on this exact compound are not available, research on related compounds provides insight into the expected biological activities. For example:

  • Anticancer Studies : A study on a related pyrano-pyridine derivative demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay, indicating potential for further exploration in cancer therapeutics .

Future Research Directions

Given the promising structural features and preliminary findings associated with similar compounds, future research should focus on:

  • Synthesis and Characterization : Developing synthetic routes to produce this compound and its analogs for further testing.
  • In vitro and In vivo Studies : Conducting comprehensive biological evaluations to assess the anticancer and antimicrobial potential.
  • Mechanistic Studies : Investigating the specific biological pathways affected by this compound to elucidate its mechanisms of action.

Comparison with Similar Compounds

Structural Modifications in the Pyrano[3,2-c]pyridine Series

Table 1: Substituent Variations and Key Properties
Compound Name / ID Position 4 Position 6 Position 7 Key Features Reference
Target Compound 3-Fluorophenyl 2-Morpholinoethyl Methyl Enhanced solubility (morpholine), moderate electron withdrawal (F) N/A
3v () 4-Nitrophenyl H Methyl Stronger electron withdrawal (NO₂), lower solubility
3w () 4-Nitrophenyl Benzyl Methyl Increased lipophilicity (benzyl), steric bulk
3x () 4-Nitrophenyl Phenethyl Methyl Flexible alkyl chain, moderate lipophilicity
CID 3846891 () 4-Chlorophenyl 3-Pyridinylmethyl Methyl Chlorine’s stronger electron withdrawal; pyridinyl enhances π-interactions
Compound 14 () 3-Bromophenyl H Methyl Bromine’s steric bulk and lipophilicity; antitubulin activity
Key Observations :

Aryl Group at Position 4 :

  • Electron-Withdrawing Effects : Nitrophenyl (3v) > Chlorophenyl (CID 3846891) > Fluorophenyl (target) > Methoxyphenyl (). The 3-fluorophenyl in the target compound balances moderate electron withdrawal with metabolic stability .
  • Substitution Pattern : Meta-fluorine (target) vs. para-substituents in 3v and CID 3846891. Meta-substitution may reduce steric hindrance in binding pockets .

Position 6 Modifications: Morpholinoethyl (Target): Introduces hydrogen-bonding capability and solubility, contrasting with lipophilic groups like benzyl (3w) or pyridinylmethyl (CID 3846891). Morpholine’s polarity may enhance blood-brain barrier penetration . Dimethylaminoethyl (): Similar solubility but less steric demand compared to morpholinoethyl.

Biological Activity :

  • Antiproliferative and antitubulin activities are reported for bromophenyl analog 14 (), suggesting the target’s fluorophenyl group could retain similar efficacy with improved pharmacokinetics .
  • Pyridinylmethyl (CID 3846891) may target kinase enzymes due to π-π interactions with ATP-binding sites .

Key Insights :
  • The target compound’s synthesis likely involves introducing the morpholinoethyl group via alkylation or Mitsunobu reactions, which may reduce yield compared to simpler analogs like 3v .
  • Fluorine’s small size and high electronegativity may lower melting points compared to bulkier halogens (e.g., bromine in ) .

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